
2,2'-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) is a chemical compound known for its unique structure and properties It is composed of a pyridine ring substituted with tert-butyl groups and linked to phenylquinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) typically involves the reaction of 4-tert-butylpyridine with 4-phenylquinoline under specific conditions. One common method is a one-pot procedure that allows for the efficient formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like nickel complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain high yields of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or quinoline rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) has several scientific research applications:
Coordination Chemistry:
Catalysis: The compound is used in catalytic reactions, particularly in the synthesis of organic compounds and polymers.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Biomedical Research: Although less common, the compound’s derivatives are explored for potential biological activities and therapeutic applications.
Wirkmechanismus
The mechanism by which 2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) exerts its effects is primarily through its role as a ligand in coordination chemistry. It can form stable complexes with various metal ions, influencing the electronic properties and reactivity of the metal center. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, but lacks the tert-butyl and phenylquinoline groups.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Similar in having tert-butyl groups but differs in the overall structure and properties.
2,6-Di-tert-butylpyridine: Shares the tert-butyl substitution but lacks the quinoline moieties.
Uniqueness
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) is unique due to its combination of tert-butyl and phenylquinoline groups, which confer specific steric and electronic properties.
Eigenschaften
CAS-Nummer |
922171-43-5 |
|---|---|
Molekularformel |
C39H31N3 |
Molekulargewicht |
541.7 g/mol |
IUPAC-Name |
2-[4-tert-butyl-6-(4-phenylquinolin-2-yl)pyridin-2-yl]-4-phenylquinoline |
InChI |
InChI=1S/C39H31N3/c1-39(2,3)28-22-35(37-24-31(26-14-6-4-7-15-26)29-18-10-12-20-33(29)40-37)42-36(23-28)38-25-32(27-16-8-5-9-17-27)30-19-11-13-21-34(30)41-38/h4-25H,1-3H3 |
InChI-Schlüssel |
DZSRNGKSDRNZHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC(=C1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



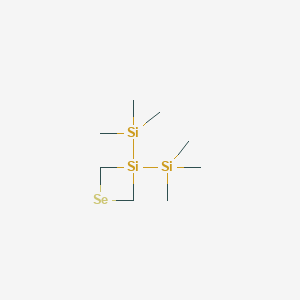
![8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14199343.png)
![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)

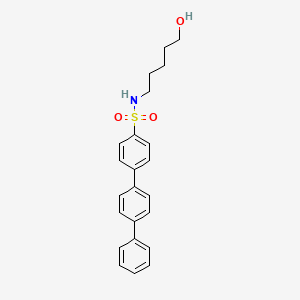
![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)
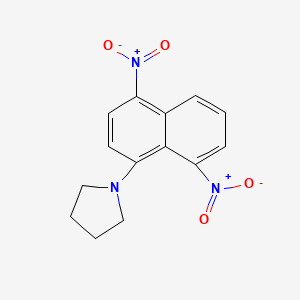

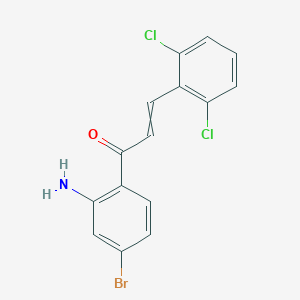
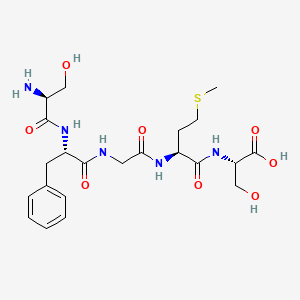
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-](/img/structure/B14199376.png)
![N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea](/img/structure/B14199380.png)
![1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B14199384.png)
